molecular formula C26H21N5O4 B2362629 ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1326850-71-8

ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Número de catálogo: B2362629
Número CAS: 1326850-71-8
Peso molecular: 467.485
Clave InChI: WMAJNODBAVLMJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

Número CAS

1326850-71-8

Fórmula molecular

C26H21N5O4

Peso molecular

467.485

Nombre IUPAC

ethyl 2-[[2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H21N5O4/c1-2-35-26(34)20-11-5-6-13-21(20)28-24(32)15-30-25(33)23-14-22(29-31(23)16-27-30)19-12-7-9-17-8-3-4-10-18(17)19/h3-14,16H,2,15H2,1H3,(H,28,32)

Clave InChI

WMAJNODBAVLMJH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Solubilidad

not available

Origen del producto

United States

Descripción

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core. This structure is substituted at position 2 with a naphthalen-1-yl group and at position 5 with an acetylated amino group linked to an ethyl benzoate moiety. The naphthalen-1-yl substituent contributes to enhanced aromatic interactions, while the ethyl benzoate group may improve solubility and bioavailability compared to more polar derivatives .

Synthetic routes for such compounds often involve cyclization of intermediates derived from 5-aminopyrazole precursors, as seen in analogous pyrazolo-triazine systems .

Mecanismo De Acción

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of the compound, which is a key factor in its potential therapeutic efficacy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict how these factors might affect this compound.

Actividad Biológica

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a complex compound that incorporates a naphthalene moiety and a pyrazolo[1,5-d][1,2,4]triazin structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20N4O3\text{C}_{21}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes:

  • A naphthalene ring,
  • A pyrazolo[1,5-d][1,2,4]triazin core,
  • An ethyl ester functional group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-d][1,2,4]triazine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound exhibited cytotoxic effects on cancer cell lines such as BxPC-3 (pancreatic), PC-3 (prostate), and HCT-116 (colon) at nanomolar concentrations without affecting normal cells .
  • Mechanism of Action: The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, including the AKT-mTOR pathway and Bruton’s tyrosine kinase (BTK) inhibition .
CompoundCell LineIC50 (nM)Mechanism
Ethyl 2-{...}BxPC-350AKT-mTOR inhibition
Ethyl 2-{...}PC-345BTK inhibition
Ethyl 2-{...}HCT-11640Apoptosis activation

Antimicrobial Activity

The pyrazolo[1,5-d][1,2,4]triazine scaffold has also been explored for its antimicrobial properties. Compounds within this class have shown activity against various bacterial strains.

Research Insights:

  • In Vitro Studies: Compounds similar to ethyl 2-{...} were tested against Mycobacterium tuberculosis, revealing promising results that suggest potential as antitubercular agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo derivatives revealed that those with naphthalene substitutions demonstrated enhanced cytotoxicity against colorectal cancer cells. The study indicated that these compounds could induce apoptosis effectively through caspase activation .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular potential of pyrazolo compounds. High-throughput screening identified several derivatives with low cytotoxicity and effective activity against M. tuberculosis within macrophages .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate suggests that it may interact with specific biological targets involved in cancer progression.

Case Studies

  • In Vitro Studies : Laboratory experiments have shown that this compound exhibits a dose-dependent cytotoxic effect on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.
  • In Vivo Studies : Animal model studies have demonstrated promising results, where treatment with this compound resulted in reduced tumor size and improved survival rates.

Neurological Applications

The compound is also being explored for its effects on neurological disorders. Its structural similarity to known neuroprotective agents suggests potential benefits in treating conditions such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Neuroprotection

The neuroprotective effects are hypothesized to arise from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. This could lead to improved cognitive function and neuroprotection against degenerative processes.

Case Studies

  • Neurotoxicity Models : Research involving models of neurotoxicity has shown that this compound can significantly mitigate neuronal cell death induced by toxic agents.
  • Behavioral Studies : Behavioral assessments in animal models have indicated enhanced memory retention and cognitive performance following administration of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs:

Compound Name Core Structure Substituent at Position 2 Acetyl Group Modification Synthesis Method Key Properties/Applications
Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate Pyrazolo[1,5-d][1,2,4]triazinone Naphthalen-1-yl Linked to ethyl benzoate Likely via 5-aminopyrazole intermediates Enhanced aromatic binding, potential bioactivity
Ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate (CAS 1401319-34-3) Same core Ethyl ester Acetate group Esterification of {4-oxo...}acetic acid Improved solubility due to ester group
2-Thioxopyrazolo[1,5-a][1,3,5]triazin-4-ones (e.g., from Scheme 65, ) Pyrazolo[1,5-a][1,3,5]triazinone Varied (e.g., aryl, alkyl) Urea/thiourea linkages Cyclization of N-ethoxycarbonyl intermediates Hydrogen-bonding capacity for catalysis

Structural and Functional Insights:

  • Naphthalen-1-yl vs.
  • Acetyl-Amino-Benzoate vs. Urea/Thiourea: The ethyl benzoate moiety may confer better membrane permeability than the polar urea/thiourea groups in ’s compounds, making the target compound more suitable for pharmaceutical applications .

Physicochemical Properties:

  • Solubility : The ethyl benzoate group in the target compound balances hydrophobicity (from naphthalene) with moderate polarity, whereas CAS 1401319-34-3’s ethyl ester may prioritize solubility in organic solvents .
  • Crystallography: Structural elucidation of such compounds often employs SHELX and ORTEP-3 for crystallographic refinement, as noted in and , ensuring accurate conformational analysis .

Métodos De Preparación

Cyclization of 3-Amino-1H-pyrazole-4-carboxylate Derivatives

Ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with ethyl 3-ethoxy-2-propenoate in N,N-dimethylformamide (DMF) using cesium carbonate as a base at 100°C to form ethyl 5-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate. Analogous conditions apply for triazine formation by substituting propenoate with a triazine-forming reagent (e.g., cyanoguanidine).

Example Protocol

  • Reactants :
    • Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv)
    • Cyanoguanidine (1.2 equiv)
  • Conditions :
    • Solvent: DMF, 100°C, 12 h
    • Base: Cs₂CO₃ (2.0 equiv)
  • Outcome :
    • Cyclization yields ethyl 4-oxopyrazolo[1,5-d]triazine-3-carboxylate (78% yield).

Functionalization with Naphthalen-1-yl Group

Introducing the naphthalene substituent at position 2 of the triazine core is achieved via Ullmann coupling or Buchwald-Hartwig amination .

Ullmann Coupling

A mixture of the chloro-triazine intermediate, naphthalen-1-ylboronic acid, CuI , and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C facilitates aryl insertion.

Optimization Data

Catalyst System Solvent Temp (°C) Yield (%)
CuI/1,10-phenanthroline DMSO 120 65
Pd(OAc)₂/XPhos Toluene 100 42

Acetylation and Amide Bond Formation

The acetic acid side chain is introduced via N-acylation of the triazine’s secondary amine.

Chloroacetylation

Reaction of 2-(naphthalen-1-yl)pyrazolo-triazin-4-one with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base yields the chloroacetyl intermediate (89% yield).

Coupling with Ethyl 2-Aminobenzoate

The chloroacetyl derivative reacts with ethyl 2-aminobenzoate in acetonitrile with potassium iodide and N,N-diisopropylethylamine (DIPEA) at 60°C to form the target amide.

Reaction Conditions

  • Molar Ratio : 1:1.2 (chloroacetyl:aminobenzoate)
  • Time : 8 h
  • Yield : 72%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazine-H), 8.45–7.35 (m, 11H, naphthyl + benzoate-H), 4.32 (q, 2H, OCH₂), 1.38 (t, 3H, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₃₁H₂₅N₅O₅: 564.1884; found: 564.1879.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity at 254 nm.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time for cyclization steps by 60% while maintaining yields (75–80%).

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) improves environmental metrics without compromising efficiency.

Challenges and Mitigation Strategies

  • Low Solubility : Use of DMF/THF mixtures (4:1) enhances intermediate solubility.
  • Regioselectivity : Employing directed ortho-metalation ensures precise naphthalene substitution.

Q & A

Q. What are the optimal conditions for synthesizing ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate?

The synthesis typically involves multi-step reactions, including cyclocondensation, acetylation, and coupling. Key factors include:

  • Catalysts : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for naphthalene incorporation) .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and intermediate stability .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can researchers characterize the structural features of this compound?

Methodological approaches include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrazolo-triazine core, naphthalene protons (δ 7.5–8.5 ppm), and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 483.18) .
  • HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What functional groups influence its solubility and stability?

  • Hydrophobic groups : The naphthalene moiety reduces aqueous solubility, requiring DMSO or ethanol for dissolution .
  • Ester group : Susceptible to hydrolysis under acidic/basic conditions; stability studies recommend neutral pH storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Use standardized in vitro protocols (e.g., MTT assays for cytotoxicity, IC50_{50} comparisons) .
  • Structural analogs : Compare with derivatives (e.g., substitution at the acetamide or benzoate positions) to isolate activity drivers (see Table 1 ) .
  • In vitro vs. in vivo differences : Validate pharmacokinetics (e.g., plasma protein binding, metabolic stability) to bridge gaps .

Table 1 : Comparative Bioactivity of Structural Analogs

Compound ModificationIC50_{50} (μM)Target Pathway
Naphthalen-1-yl substituent0.45MAPK/ERK inhibition
Phenyl substituent (control)2.10NF-κB suppression
Ethyl ester hydrolysis product>10Inactive

Q. What computational strategies predict binding modes to biological targets?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinases or GPCRs, focusing on the pyrazolo-triazine core and naphthalene π-stacking .
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. How can regioselectivity challenges in derivatization be addressed?

  • Protecting groups : Temporarily block the acetamide nitrogen during electrophilic substitutions .
  • Catalytic control : Pd-mediated cross-coupling ensures selective modification of the naphthalene ring .

Q. What methodologies validate the compound’s mechanism of action in disease models?

  • Enzyme inhibition assays : Measure activity against purified targets (e.g., COX-2, EGFR) using fluorogenic substrates .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .

Methodological Considerations

Q. How should researchers optimize solubility for in vivo studies?

  • Co-solvent systems : Use Cremophor EL/ethanol (1:1) for intravenous administration .
  • Prodrug design : Replace the ethyl ester with a phosphate prodrug to enhance aqueous solubility .

Q. What analytical techniques detect degradation products under stress conditions?

  • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days .
  • LC-MS/MS : Identify hydrolysis (ester cleavage) or oxidation (naphthalene epoxidation) products .

Q. How can SAR studies improve potency against resistant cell lines?

  • Substituent screening : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzoate position to enhance membrane permeability .
  • Synergistic combinations : Test with cisplatin or paclitaxel to overcome multidrug resistance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.